Superior PDE5 Inhibitory Potency vs. Sildenafil
In preclinical pharmacodynamics trials, Tunodafil demonstrates significantly higher inhibitory potency against PDE5 compared to sildenafil. The IC50 for Tunodafil was measured at 2.0 nM, while sildenafil's IC50 was 4.5 nM under the same experimental conditions [1]. This indicates a 2.25-fold increase in potency.
| Evidence Dimension | PDE5 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.0 nM |
| Comparator Or Baseline | Sildenafil: 4.5 nM |
| Quantified Difference | 2.25-fold more potent (lower IC50) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Higher potency may allow for lower therapeutic doses, potentially reducing off-target side effects and providing a more precise pharmacological tool for in vivo studies.
- [1] CNKI/CGL. Preclinical Pharmacokinetic Study of Yonkenafil (Abstract). Database ID: 950008. View Source
